5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorophenyl and fluorobenzyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-chloroaniline.
Attachment of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,2,3-triazole-4-carboxamide
- N-(4-fluorobenzyl)-1,2,3-triazole-4-carboxamide
- 5-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,3-triazole
Uniqueness
5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13ClFN5O |
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Molecular Weight |
345.76 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-7-13(8-4-11)20-15-14(21-23-22-15)16(24)19-9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
OPNZBZZTKZNDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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